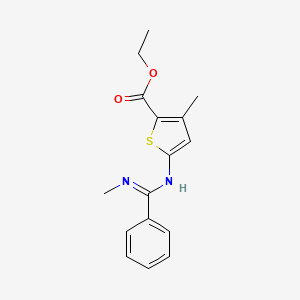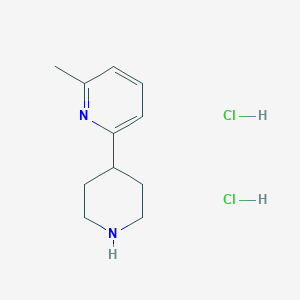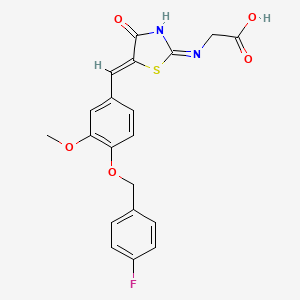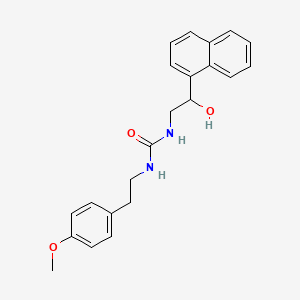
ethyl 3-methyl-5-(N'-methylbenzeneimidamido)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methyl-5-(N’-methylbenzeneimidamido)thiophene-2-carboxylate is a chemical compound with the molecular formula C16H18N2O2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom . Thiophene derivatives have been of interest to scientists due to their potential as biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C16H18N2O2S/c1-4-20-16(19)14-11(2)10-13(21-14)18-15(17-3)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3,(H,17,18) . This indicates the presence of a thiophene ring, a benzene ring, and a carboxylate group in the molecule.Aplicaciones Científicas De Investigación
EMMT has been studied for its potential applications in the fields of biochemistry and physiology. In particular, EMMT has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in a variety of physiological processes. By inhibiting the activity of AChE, EMMT could potentially be used to increase the levels of acetylcholine in the body, which could lead to a variety of beneficial effects.
Mecanismo De Acción
Target of Action
The primary targets of “ethyl 3-methyl-5-(N’-methylbenzeneimidamido)thiophene-2-carboxylate” are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.
Result of Action
The molecular and cellular effects of “ethyl 3-methyl-5-(N’-methylbenzeneimidamido)thiophene-2-carboxylate” are currently under investigation . As more research is conducted, we will gain a clearer picture of the results of this compound’s action at the molecular and cellular levels.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “ethyl 3-methyl-5-(N’-methylbenzeneimidamido)thiophene-2-carboxylate” is an important area of study . Factors such as temperature, pH, and the presence of other molecules can significantly impact the behavior of a compound in a biological system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using EMMT in laboratory experiments is its low toxicity. This makes it a safe and effective compound for use in a variety of experiments. In addition, EMMT is relatively stable and can be stored for long periods of time without any significant degradation. However, one of the main limitations of using EMMT in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
In the future, EMMT could potentially be used to treat a variety of diseases and conditions. For example, it could be used to treat Alzheimer's disease, as it has been found to have the potential to increase acetylcholine levels in the brain. In addition, EMMT could also be used to treat inflammation, as it has been found to have anti-inflammatory properties. Finally, EMMT could also be used in the treatment of cancer, as it has been found to have the potential to inhibit the growth of cancer cells.
Métodos De Síntesis
EMMT is synthesized by a reaction between ethyl 3-methyl-5-thiophene-2-carboxylate and N'-methylbenzeneimidamide. This reaction is conducted in an aqueous solution of sodium hydroxide and ethanol, and is catalyzed by the addition of a small amount of sodium carbonate. The reaction is carried out at a temperature of 110°C for 8 hours, at which point the reaction is complete. The resulting product is a pure, white solid that is soluble in water and ethanol.
Propiedades
IUPAC Name |
ethyl 3-methyl-5-[(N-methyl-C-phenylcarbonimidoyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-4-20-16(19)14-11(2)10-13(21-14)18-15(17-3)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAYROOSQUHAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=NC)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2767944.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide](/img/structure/B2767948.png)
![4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2767952.png)



![4-[2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2767957.png)



![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2767963.png)
![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2767964.png)

